

# A Comparative Analysis of Cbl-b Inhibitors in Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cbl-b-IN-7*  
Cat. No.: *B12374087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a compelling immuno-oncology target due to its critical role as a negative regulator of T-cell and NK-cell activation.<sup>[1][2]</sup> Inhibition of Cbl-b is being explored as a therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the leading Cbl-b inhibitors currently in clinical trials: Nurix Therapeutics' NX-1607, HotSpot Therapeutics' HST-1011, and inviOs' APN401.

## Overview of Cbl-b Inhibitors in Clinical Trials

Currently, three distinct therapeutic agents targeting Cbl-b are undergoing clinical evaluation. NX-1607 and HST-1011 are orally bioavailable small molecule inhibitors, while APN401 is a cell therapy approach that utilizes siRNA to silence Cbl-b expression in peripheral blood mononuclear cells (PBMCs).

## Comparative Analysis of Clinical Trial Data

The following tables summarize the available clinical trial data for NX-1607, HST-1011, and APN401. It is important to note that these trials are in early phases, and direct cross-trial comparisons should be made with caution due to differences in study populations, tumor types, and trial designs.

## Table 1: Clinical Trial and Dosing Information

| Inhibitor | Company              | Clinical Trial Identifier   | Phase       | Modality                        | Dosing Regimen                                                                                              |
|-----------|----------------------|-----------------------------|-------------|---------------------------------|-------------------------------------------------------------------------------------------------------------|
| NX-1607   | Nurix Therapeutics   | NCT05107674                 | Phase 1a/1b | Oral Small Molecule             | Once-daily and twice-daily dosing regimens ranging from 5 mg to 80 mg total daily dose. <a href="#">[3]</a> |
| HST-1011  | HotSpot Therapeutics | NCT05662397                 | Phase 1/2   | Oral Small Molecule             | Monotherapy dose escalation and in combination with cemiplimab.<br><a href="#">[4]</a> <a href="#">[5]</a>  |
| APN401    | invIOs               | NCT03087591,<br>NCT02166255 | Phase 1b    | Autologous Cell Therapy (siRNA) | Intravenous infusion of Cbl-b silenced PBMCs at different dose levels. <a href="#">[6]</a>                  |

**Table 2: Efficacy Data from Phase 1 Trials**

| Inhibitor | Number of Patients<br>(evaluable) | Tumor Types                                                                                             | Key Efficacy Results                                                                                                                                                                                                                                                                                                        |
|-----------|-----------------------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NX-1607   | 82 (71 evaluable for response)    | 11 different solid tumor types, including MSS CRC and prostate cancer. <a href="#">[3]</a>              | Disease Control Rate (DCR) of 49.3%. <a href="#">[1]</a> <a href="#">[7]</a><br>Confirmed partial response (PR) in a patient with microsatellite stable colorectal cancer (MSS CRC) treated for 27 months. <a href="#">[3]</a> 6 out of 13 prostate cancer patients had PSA reductions of $\geq 50\%$ . <a href="#">[3]</a> |
| HST-1011  | 28                                | Diverse range of advanced solid tumors. <a href="#">[2]</a> <a href="#">[5]</a>                         | Indications of clinical benefit, including tumor stasis or shrinkage, were observed in 10 of the 28 patients. <a href="#">[2]</a> <a href="#">[8]</a>                                                                                                                                                                       |
| APN401    | 11                                | Advanced solid tumors, including head and neck, colorectal, uveal melanoma, and small cell lung cancer. | Disease stabilization was achieved in 37.5% of patients. A median overall survival of 7.8 months was observed.                                                                                                                                                                                                              |

**Table 3: Safety and Tolerability**

| Inhibitor | Key Safety Findings                                                                                                                                                                                                                                                            |
|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NX-1607   | Tolerable at pharmacologically active doses with a safety profile comparable to approved immuno-oncology agents. <sup>[3]</sup> Most adverse events were Grade 2 or less in severity. <sup>[3]</sup> Immune-related adverse events were observed in 6 patients. <sup>[3]</sup> |
| HST-1011  | Generally well-tolerated with no dose-limiting toxicities. <sup>[2][5]</sup> The most frequent adverse events were gastrointestinal in nature. <sup>[2][8]</sup>                                                                                                               |
| APN401    | Favorable safety profile. <sup>[9]</sup> Mild chills were the most commonly observed related adverse event. <sup>[10]</sup> No grade 3 or 4 toxicities were observed. <sup>[6]</sup>                                                                                           |

## Mechanism of Action and Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. By inhibiting Cbl-b, these novel therapies aim to lower the threshold for T-cell activation, leading to a more robust anti-tumor immune response.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Nurix Therapeutics' NX-1607 Shows 49.3% Disease Control Rate in First-in-Class CBL-B Inhibitor Trial [trial.medpath.com]
- 8. Multiple-Cytokine Profiling: A Novel Method for Early Prediction of the Efficacy of Sublingual Immunotherapy in Allergic Rhinitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A Comparative Analysis of Cbl-b Inhibitors in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374087#comparative-analysis-of-cbl-b-inhibitors-in-clinical-trials]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)